molecular formula C18H15FN2OS B12203700 (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one

(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B12203700
M. Wt: 326.4 g/mol
InChI Key: SJIKCOCQCCOYNV-GQCTYLIASA-N
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Description

(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a unique combination of fluorinated pyridoindole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyridoindole intermediate, followed by the introduction of the thiophene group through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry or batch processing. These methods ensure consistent quality and efficiency in large-scale production. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom and thiophene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and chemical properties make it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, such as thermal stability and electronic characteristics, make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of fluorinated pyridoindole and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel organic molecule that belongs to the chalcone class. Its unique structure, characterized by a fluorinated pyridoindole core and a thiophene substituent, suggests significant potential for various biological activities. This article aims to explore its biological activity based on available research findings.

Structural Overview

The molecular formula of the compound is C18H15FN2OSC_{18}H_{15}FN_{2}OS, with a molecular weight of approximately 326.4 g/mol. The presence of the fluorine atom and the thiophene ring enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H15FN2OSC_{18}H_{15}FN_{2}OS
Molecular Weight326.4 g/mol
CAS Number1021042-98-7

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The presence of the α,β-unsaturated ketone structure allows for Michael addition reactions with nucleophiles, which can lead to modulation of enzymatic activities and receptor interactions.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, indole derivatives have been reported to inhibit herpes simplex virus (HSV) replication in vitro. The potential antiviral activity of This compound could be evaluated using similar methodologies.

Antimicrobial Properties

Chalcone derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal properties due to its structural characteristics. The fluorine atom may enhance the lipophilicity of the molecule, potentially improving membrane penetration and bioavailability.

Antioxidant Activity

The thiophene moiety contributes to the antioxidant potential of the compound. Studies have shown that compounds containing thiophene rings can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of related compounds. For example:

  • Indole Derivatives : A study demonstrated that indole-based compounds exhibited potent antiviral activity against HSV-1 in Vero cells, reducing viral plaque formation significantly .
  • Chalcone Analogues : Research on chalcone derivatives has shown promising results in inhibiting bacterial growth and demonstrating antifungal activity against various strains .
  • Fluorinated Compounds : The introduction of fluorine into organic molecules has been linked to improved pharmacological profiles due to enhanced metabolic stability and bioactivity .

Properties

Molecular Formula

C18H15FN2OS

Molecular Weight

326.4 g/mol

IUPAC Name

(E)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C18H15FN2OS/c19-12-3-5-16-14(10-12)15-11-21(8-7-17(15)20-16)18(22)6-4-13-2-1-9-23-13/h1-6,9-10,20H,7-8,11H2/b6-4+

InChI Key

SJIKCOCQCCOYNV-GQCTYLIASA-N

Isomeric SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C=CC4=CC=CS4

Origin of Product

United States

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